molecular formula C9H15NO6P2 B1596447 [Benzyl(phosphonomethyl)amino]methylphosphonic acid CAS No. 6056-53-7

[Benzyl(phosphonomethyl)amino]methylphosphonic acid

Cat. No.: B1596447
CAS No.: 6056-53-7
M. Wt: 295.17 g/mol
InChI Key: OWIOSXILXLIEGX-UHFFFAOYSA-N
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Description

[Benzyl(phosphonomethyl)amino]methylphosphonic acid is a compound belonging to the class of phosphonic acid derivatives. It has gained significant attention in scientific research due to its unique properties and potential applications. The compound is characterized by the presence of both benzyl and phosphonomethyl groups attached to an amino-methylphosphonic acid backbone, giving it distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Benzyl(phosphonomethyl)amino]methylphosphonic acid typically involves the reaction of benzylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through a Mannich-type reaction, where the benzylamine reacts with formaldehyde to form an intermediate, which then reacts with phosphorous acid to yield the desired product. The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the formation of the intermediate and the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as crystallization or chromatography to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[Benzyl(phosphonomethyl)amino]methylphosphonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[Benzyl(phosphonomethyl)amino]methylphosphonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [Benzyl(phosphonomethyl)amino]methylphosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Benzyl(phosphonomethyl)amino]methylphosphonic acid is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various applications, distinguishing it from other phosphonic acid derivatives .

Properties

IUPAC Name

[benzyl(phosphonomethyl)amino]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO6P2/c11-17(12,13)7-10(8-18(14,15)16)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,13)(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIOSXILXLIEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CP(=O)(O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975988
Record name [(Benzylazanediyl)bis(methylene)]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6056-53-7
Record name P,P′-[[(Phenylmethyl)imino]bis(methylene)]bis[phosphonic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6056-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((Phenylmethyl)imino)bis(methylene)bisphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(Benzylazanediyl)bis(methylene)]bis(phosphonic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(phenylmethyl)imino]bis(methylene)]bisphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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